molecular formula C24H20BrNO4 B557959 Fmoc-2-bromo-D-phenylalanine CAS No. 220497-79-0

Fmoc-2-bromo-D-phenylalanine

Cat. No. B557959
CAS RN: 220497-79-0
M. Wt: 466.3 g/mol
InChI Key: GRJPAUULVKPBHU-JOCHJYFZSA-N
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Description

Fmoc-2-bromo-D-phenylalanine is a biochemical compound with the molecular formula C24H20BrNO4 and a molecular weight of 466.3 . It is used for research purposes .


Physical And Chemical Properties Analysis

This compound is a white powder . It has a density of 1.422 g/cm3 . The boiling point is 657.1°C at 760 mmHg . The melting point is between 150-162 °C .

Scientific Research Applications

Self-Assembly and Hydrogelation

Fmoc-2-bromo-D-phenylalanine derivatives have demonstrated significant potential in the field of hydrogelation and self-assembly. For instance, the hydrogelation behavior of monohalogenated Fmoc-Phe side-chain derivatives, including this compound, has been assessed, revealing that these derivatives enhance self-assembly into amyloid-like fibrils and promote hydrogelation in aqueous solvents. The position and type of halogen substitution were found to strongly influence self-assembly rate and the rheological properties of the resultant hydrogel (Ryan et al., 2010). Additionally, the efficient self-assembly and hydrogelation of Fmoc-pentafluorophenylalanine, a related derivative, highlight the influence of hydrophobic and π–π interactions in these processes (Ryan et al., 2010).

Antibacterial Composite Materials

The antibacterial properties of Fmoc-decorated self-assembling building blocks, such as Fmoc-pentafluoro-L-phenylalanine-OH, have been explored for biomedical applications. These nanoassemblies exhibit substantial antibacterial effects and have been integrated into resin-based composites to hinder bacterial growth and viability, without affecting the mechanical and optical properties of the materials (Schnaider et al., 2019).

Synthesis and Chemical Studies

This compound is also significant in chemical synthesis. A study reported a one-step synthesis of Fmoc-protected aryl/heteroaryl-substituted phenylalanines using Suzuki-Miyaura cross-coupling reaction, demonstrating its utility in forming unnatural biaryl-containing amino acids (Qiao et al., 2016). Furthermore, structural and supramolecular features of Fmoc amino acids, including Fmoc-phenylalanine, have been extensively studied to enhance understanding and design of novel hydrogelators and biomaterials (Bojarska et al., 2020).

Nanotechnology and Biomedical Applications

Fmoc-phenylalanine derivatives, including this compound, show promise in nanotechnology and biomedical fields. Their ability to form hydrogels and self-assemble into various structures, such as nanotubes and fibrils, opens up possibilities for their use in drug delivery, tissue engineering, and as scaffolds for biomaterials (Rajbhandary et al., 2017).

Safety and Hazards

Fmoc-2-bromo-D-phenylalanine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

Biochemical Analysis

Biochemical Properties

Fmoc-2-bromo-D-phenylalanine plays a significant role in biochemical reactions due to its unique structure. The Fmoc group enhances the association of peptide building blocks, leading to eminent supramolecular self-assembly . This self-assembly is influenced by various factors such as the aromaticity of the Fmoc group, the flexibility of the phenylalanine side chain, pH, and buffer ions .

Cellular Effects

This compound has shown to have significant effects on various types of cells. For instance, it has been found to display antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . At low concentrations, this compound inhibits bacterial growth by entering the cell and reducing the glutathione levels .

Molecular Mechanism

The molecular mechanism of this compound involves a variety of interactions at the molecular level. The β-sheet structure of the compound is principally interlocked by π–π stacking of the Fmoc groups . At higher concentrations, this compound triggers oxidative and osmotic stress and alters the membrane permeabilization and integrity, which kills Gram-positive bacteria .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound shows surfactant-like properties with a critical micelle concentration nearly equivalent to its minimum bactericidal concentration . This property allows it to form micelles at certain concentrations, influencing its behavior and effects over time.

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, it has been found to reduce the bacterial load both in vitro and in the skin wound infections of mice . The antibacterial activity of this compound is predominantly due to its release from the hydrogel .

properties

IUPAC Name

(2R)-3-(2-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJPAUULVKPBHU-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426503
Record name Fmoc-2-bromo-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

220497-79-0
Record name Fmoc-2-bromo-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-D-2-bromophenylalanine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.